Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
Description
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is a substituted benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl group at position 1, and an ethyl ester moiety at position 5 of the fused benzene-imidazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester group provides synthetic versatility for further functionalization (e.g., hydrolysis to carboxylic acids) .
Properties
Molecular Formula |
C12H11F3N2O2 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
ethyl 1-methyl-2-(trifluoromethyl)benzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-10(18)7-4-5-9-8(6-7)16-11(17(9)2)12(13,14)15/h4-6H,3H2,1-2H3 |
InChI Key |
WXQOFGLGCFHBSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . Another method involves the reaction of 1,1,1-trifluoro-3-methylhydrazonoalkan-2-ones with aldehydes in the presence of aqueous ammonium hydroxide in methanol, followed by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethylformamide, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic routes, and functional properties.
Structural and Substituent Variations
Thermal and Spectroscopic Data
- Thermal Stability : Ethyl 1-butyl-2-(hydroxy/methoxyphenyl) derivatives exhibit decomposition temperatures >250°C, suggesting robust stability for material applications .
- Spectroscopy : For 2-(trifluoromethyl)-1H-benzimidazole (3j), FTIR shows N-H stretching at 3520 cm⁻¹ and C=N absorption at 1620 cm⁻¹. ¹H NMR of similar compounds reveals aromatic protons at δ 7.1–7.8 ppm .
Biological Activity
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, antimicrobial, and enzyme inhibition activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C11H10F3N2O2
- Molecular Weight : 250.21 g/mol
The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and potentially altering interactions with biological targets.
Anti-Cancer Activity
Recent studies have shown that benzimidazole derivatives exhibit promising anti-cancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25.72 μM, indicating significant cytotoxicity compared to control treatments .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Apoptosis induction |
| U87 | 45.2 | Cell cycle arrest |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains.
Antibacterial Efficacy
In vitro studies showed that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicate that this compound could serve as a potential lead for developing new antibacterial agents .
Enzyme Inhibition Studies
Another area of interest is the inhibition of specific enzymes linked to various diseases. This compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
COX Inhibition Data
The compound demonstrated the following IC50 values in enzyme assays:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 57.89 |
| COX-2 | 3.11 |
These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
